![molecular formula C39H32Cl2CoOP2 B12300528 Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II)](/img/structure/B12300528.png)
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II) is a coordination compound that features cobalt as the central metal atom. This compound is known for its unique structure, which includes a xanthene backbone substituted with diphenylphosphino groups. The presence of cobalt and the specific ligands make this compound interesting for various applications in catalysis and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II) typically involves the reaction of cobalt(II) chloride with 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the cobalt center. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also focus on cost-effective and environmentally friendly processes.
化学反应分析
Types of Reactions
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II) can undergo various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to changes in its coordination environment.
Substitution: Ligands around the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to cobalt(III) complexes, while reduction could yield cobalt(I) species. Substitution reactions typically result in new cobalt complexes with different ligands.
科学研究应用
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and carbonylation.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biology and Medicine: Research is ongoing into its potential use in biological systems and as a therapeutic agent, although this is still in the early stages.
作用机制
The mechanism by which Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II) exerts its effects is primarily through its ability to coordinate with other molecules. The cobalt center can form bonds with various substrates, facilitating chemical transformations. The diphenylphosphino groups help stabilize the cobalt center and can also participate in the coordination chemistry, influencing the reactivity and selectivity of the compound.
相似化合物的比较
Similar Compounds
- Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Palladium(II)
- Dichloro[bis(2-(diphenylphosphino)phenyl)ether]Palladium(II)
- [1,1′-Bis(di-tert-butylphosphino)ferrocene]Dichloropalladium(II)
Uniqueness
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II) is unique due to the presence of cobalt, which imparts different electronic and catalytic properties compared to its palladium and ferrocene counterparts. The xanthene backbone and diphenylphosphino groups also contribute to its distinct reactivity and stability.
属性
分子式 |
C39H32Cl2CoOP2 |
|---|---|
分子量 |
708.5 g/mol |
IUPAC 名称 |
cobalt(2+);(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;dichloride |
InChI |
InChI=1S/C39H32OP2.2ClH.Co/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;;;/h3-28H,1-2H3;2*1H;/q;;;+2/p-2 |
InChI 键 |
WLCNMTVTMBAJEN-UHFFFAOYSA-L |
规范 SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.[Cl-].[Cl-].[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


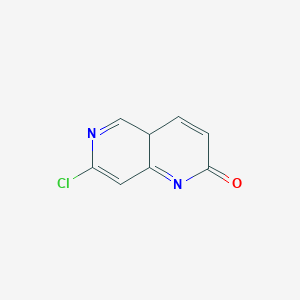
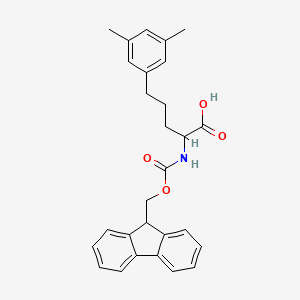
![(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 9H-xanthene-9-carboxylate;bromide](/img/structure/B12300452.png)
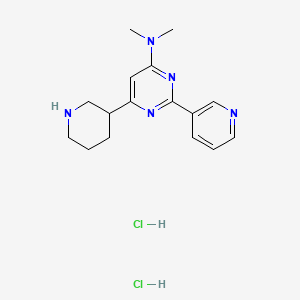
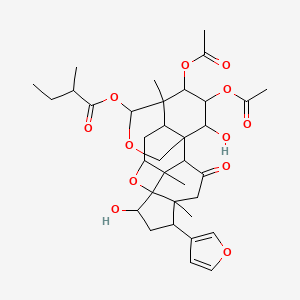
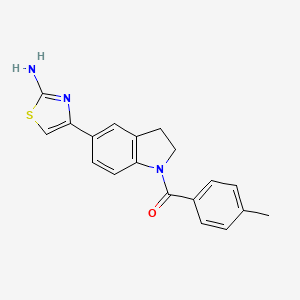
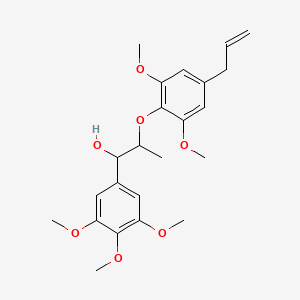
![3-(1-Methylindol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12300485.png)
![3a,3b,6,6,9a-pentamethyl-1-(4,5,6-trihydroxy-6-methylheptan-2-yl)-3H,4H,5H,5aH,8H,9H,9bH-cyclopenta[a]phenanthrene-2,7-dione](/img/structure/B12300492.png)

![(S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12300509.png)
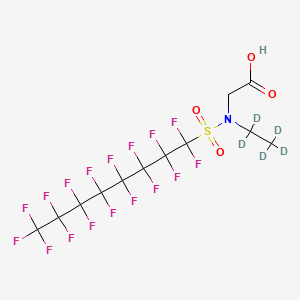
![8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-8H-pyrido[4,3-d]pyrimidin-5-one;hydrochloride](/img/structure/B12300518.png)
![tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B12300524.png)
